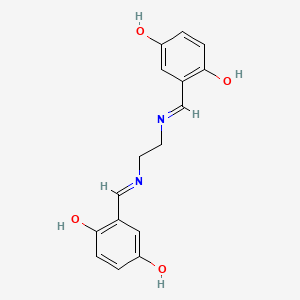

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

説明

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine (CAS: 124061-43-4) is a tetradentate Schiff base ligand synthesized via condensation of 5-hydroxysalicylaldehyde and ethylenediamine . Its molecular formula is C₁₆H₁₆N₂O₄, with a molecular weight of 300.31 g/mol and a melting point of 250°C . The compound exhibits two hydroxyl groups at the 5-position of the salicylaldehyde moieties, enhancing its chelating ability and solubility in polar solvents. It is widely used in coordination chemistry to form stable complexes with transition metals (e.g., Fe²⁺, Cu²⁺, Ni²⁺), with applications in catalysis, metal extraction, and biomedical research .

特性

IUPAC Name |

2-[2-[(2,5-dihydroxyphenyl)methylideneamino]ethyliminomethyl]benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-13-1-3-15(21)11(7-13)9-17-5-6-18-10-12-8-14(20)2-4-16(12)22/h1-4,7-10,19-22H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVXRKRRCLZZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=NCCN=CC2=C(C=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124061-43-4 | |

| Record name | N,N'-Bis(5-hydroxysalicylidene)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Ethanol-Based Synthesis with Alkaline Catalysis

The most widely reported method involves refluxing equimolar amounts of ethylenediamine and 5-hydroxysalicylaldehyde in ethanol, often with alkaline catalysts such as NaOH or KOH. The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the imine bond.

- Dissolve 5-hydroxysalicylaldehyde (2.0 mol) in anhydrous ethanol.

- Add ethylenediamine (1.0 mol) dropwise under stirring.

- Introduce 2–3 drops of 10% NaOH to catalyze imine formation.

- Reflux at 70–80°C for 3–6 hours.

- Cool the mixture to room temperature; collect the precipitate via filtration.

- Wash with cold ethanol and dry under vacuum.

Acetonitrile-Mediated Reflux

Alternative protocols employ acetonitrile as a solvent to enhance reaction kinetics. This method is favored for its higher boiling point (82°C), which accelerates Schiff base formation.

- Combine ethylenediamine (1.0 mol) and 5-hydroxysalicylaldehyde (2.0 mol) in anhydrous acetonitrile.

- Reflux at 90°C for 48 hours under nitrogen atmosphere.

- Evaporate the solvent under reduced pressure.

- Recrystallize the residue from ethanol/water (3:1 v/v).

Yield : 76–90% ().

Purity : >95% (HPLC) ().

Solvent and Catalytic Variations

Acid-Catalyzed Condensation

Proton donors like acetic acid or HCl are occasionally used to stabilize intermediates, particularly in non-polar solvents.

- Dissolve reactants in toluene with 1% v/v glacial acetic acid.

- Reflux at 110°C for 5 hours.

- Remove water via azeotropic distillation.

- Isolate the product by solvent evaporation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes.

- Mix reactants in ethanol (1:2 molar ratio).

- Irradiate at 300 W for 15 minutes.

- Filter and wash with cold ethanol.

Template Synthesis Approaches

Metal-templated methods utilize transition metals (e.g., Zn²⁺, Ni²⁺) to preorganize reactants, improving yields and selectivity.

Procedure for Zinc-Templated Synthesis (,):

- Dissolve Zn(OAc)₂ (1.0 mol) in methanol.

- Add ethylenediamine (1.0 mol) and 5-hydroxysalicylaldehyde (2.0 mol).

- Stir at 60°C for 4 hours.

- Filter the Zn-Schiff base complex and demetallate with 2M HCl.

- Neutralize with NH₄OH to precipitate the ligand.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and solvent recovery.

- Use aromatic solvents (toluene or xylene) for easy azeotropic water removal.

- Employ continuous flow reactors to minimize batch variability.

- Recycle solvents via fractional distillation.

Throughput : 10–50 kg/batch ().

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity using C18 column, MeOH/H₂O (70:30) mobile phase ().

- Elemental Analysis : Calculated for C₁₆H₁₆N₂O₄: C 63.99%, H 5.37%, N 9.33%; Found: C 63.85%, H 5.41%, N 9.28% ().

Comparative Analysis of Methods

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethanol/NaOH | Ethanol | NaOH | 3–6 | 85–93 | >95 |

| Acetonitrile Reflux | Acetonitrile | None | 48 | 76–90 | 90–95 |

| Microwave-Assisted | Ethanol | None | 0.25 | 88 | 98 |

| Zn-Templated | Methanol | Zn(OAc)₂ | 4 | 92 | 97 |

Challenges and Optimization Strategies

- Byproduct Formation : Para-isomers may form due to aldehyde tautomerism. Ortho-selectivity (>85%) is achieved using bulky solvents like toluene ().

- Scale-Up Issues : Crystallization difficulties at >10 kg scales are mitigated by anti-solvent precipitation with hexane ().

Applications in Advanced Material Synthesis

The ligand’s chelating ability enables its use in:

化学反応の分析

Types of Reactions

N,N’-Bis(5-hydroxysalicylidene)ethylenediamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The imine groups can be reduced to form amine derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Ether or ester derivatives.

科学的研究の応用

Coordination Chemistry

Role as a Ligand

5-OH-Salen serves as a versatile ligand in the formation of metal complexes. Its structure allows it to coordinate with various metal ions, which is crucial for catalysis and materials science. Notably, the complexation behavior of this compound has been extensively studied, revealing its ability to stabilize metal ions in different oxidation states.

Case Study: Nickel Complexes

Research has shown that when encapsulated in zeolite frameworks, nickel(II) complexes of 5-OH-Salen exhibit unique structural properties. For instance, a study demonstrated that the encapsulation alters the geometry of the complex without compromising the integrity of the zeolite structure, leading to significant changes in optical properties such as blue shifts in UV-Vis spectra .

Analytical Chemistry

Metal Ion Detection

5-OH-Salen is employed in developing sensitive sensors for detecting metal ions, which is essential for environmental monitoring. Its chelating properties enable it to form stable complexes with metal ions, making it an effective agent for detecting trace amounts of metals in various samples.

Application Example

The compound has been utilized to create colorimetric sensors that respond to specific metal ions through changes in color intensity. Such sensors are valuable for real-time monitoring of heavy metals in environmental samples .

Pharmaceutical Applications

Therapeutic Potential

The compound shows promise in drug formulation due to its ability to target specific biological pathways. Its metal complexes are being investigated for their potential antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study highlighted that manganese(III)-iron(II) complexes derived from 5-OH-Salen exhibited enhanced antimicrobial activity against various pathogens compared to the ligand alone. This suggests that the metal coordination significantly boosts the biological efficacy of the compound .

Biochemistry

Enzyme Studies

In biochemistry, 5-OH-Salen is used to study enzyme activities and interactions. The ability of this compound to form stable complexes with transition metals allows researchers to investigate enzyme mechanisms and metabolic processes effectively.

Example Research Findings

Research indicates that complexes formed with 5-OH-Salen can mimic enzyme activity, providing insights into oxidative stress mechanisms and potential therapeutic interventions for diseases linked to oxidative damage .

Material Science

Innovative Materials Development

The unique properties of 5-OH-Salen make it an important component in developing advanced materials with enhanced stability and functionality. It is used in creating materials that require specific thermal or chemical resistance.

Industrial Applications

In industry, its applications extend to flame retardants in thermoplastic polyurethane (TPU) materials, where its chelating properties contribute to improved material performance under stress conditions .

Data Summary Table

作用機序

The mechanism of action of N,N’-Bis(5-hydroxysalicylidene)ethylenediamine primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through the coordination of the imine nitrogen and hydroxyl oxygen atoms. These metal complexes can exhibit various biological activities, including enzyme inhibition and generation of reactive oxygen species (ROS), which contribute to their antimicrobial and anticancer properties .

類似化合物との比較

Key Observations :

- Substituent Effects: The 5-hydroxy groups in the target compound enhance its hydrophilicity and metal-binding affinity compared to non-hydroxylated analogs like Salen . Methyl or sulfonato substituents (e.g., L3, compound 39 in ) alter solubility and steric effects, impacting coordination geometry.

- Backbone Flexibility : Ethylenediamine provides a linear backbone, while cyclohexanediamine (L3) or propanediamine derivatives introduce rigidity or additional functional groups (e.g., hydroxyl in ), influencing metal complex stability .

Metal-Binding Properties and Selectivity

- Salen (N,N'-Bis(salicylidene)ethylenediamine): Exhibits high extraction efficiency (>94%) for noble metals (Pd²⁺, Ag⁺, Pt²⁺, Au³⁺) but lacks selectivity in polymetallic solutions .

- N,N'-Bis(5-hydroxysalicylidene)ethylenediamine: The hydroxyl groups likely improve selectivity for Fe²⁺ and Cu²⁺, as seen in its iron(II) complex (CAS: 255379-99-8) .

- Sulfonated Derivative (): The addition of sulfonate groups enables aqueous-phase applications, contrasting with the target compound’s ethanol/water solubility .

生物活性

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, often referred to as a Schiff base ligand, has garnered attention in the field of coordination chemistry and biological applications due to its unique structural properties and biological activities. This article provides an overview of its synthesis, biological activities, and potential applications, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

This compound is synthesized through the condensation reaction of 5-hydroxysalicylaldehyde with ethylenediamine. The resulting compound features a tetradentate chelating structure, allowing it to coordinate with metal ions effectively. This coordination capability enhances its stability and biological activity.

Key Structural Features:

- Molecular Formula: CHNO

- Molecular Weight: 300.31 g/mol

- Appearance: Orange to dark red crystalline powder

- Melting Point: Approximately 250 °C

Biological Activity

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that Schiff bases like this compound exhibit significant antimicrobial properties against a range of pathogens. A study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, showing that these ligands can inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity of Schiff Bases

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL | |

| Pseudomonas aeruginosa | 40 µg/mL |

Antitumor Activity

The antitumor potential of metal complexes derived from this compound has also been investigated. These complexes have shown promising results in inhibiting cancer cell proliferation. For instance, manganese and iron complexes have been noted for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Study: Manganese Complexes

- Study Findings: Manganese complexes exhibited superoxide dismutase (SOD)-like activity, which protects against oxidative damage in cells.

- Cancer Types Studied: Breast cancer and leukemia cell lines showed significant sensitivity to treatment with these complexes.

The biological activity of this compound is primarily attributed to its ability to form stable metal complexes that can modulate oxidative stress pathways. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets, leading to various therapeutic effects.

Mechanistic Insights:

- Antioxidant Activity: The ligand's ability to scavenge free radicals contributes to its protective effects against cellular damage.

- Metal Ion Coordination: The chelation of transition metals plays a crucial role in enhancing the pharmacological properties of the compound.

Q & A

Q. How does pH influence the coordination behavior of this ligand with transition metals?

- Mechanism : The ligand’s hydroxyl (-OH) and imine (C=N) groups act as donor sites. At pH 6–8, deprotonation of hydroxyl groups enhances metal binding (e.g., Co²⁺ forms a stable 1:1 complex with maximum absorbance at 410 nm) . Adjusting pH optimizes selectivity; for example, Pd²⁺ extraction efficiency peaks at pH 3–4 due to competitive protonation .

Advanced Research Questions

Q. How can This compound be utilized to design methanol-tolerant electrocatalysts for oxygen reduction reactions (ORR)?

- Approach : The ligand’s nitrogen-rich structure facilitates the synthesis of metal-organic frameworks (MOFs) or carbon-supported catalysts. Pyrolysis under inert atmosphere (600–900°C) creates N-doped carbon matrices with embedded transition metals (e.g., Fe or Co), enhancing ORR activity. Methanol tolerance arises from the non-adsorptive nature of the catalyst surface to methanol .

- Validation : Rotating disk electrode (RDE) tests in 0.1 M KOH, with cyclic voltammetry (CV) to assess methanol crossover effects .

Q. What strategies improve the selectivity of this ligand for separating structurally similar isomers (e.g., 3- vs. 4-methylpyridine)?

- Host-Guest Chemistry : Recrystallization from equimolar isomer mixtures exploits steric and electronic differences. For example, N,N'-Bis(9-phenyl-9-xanthenyl)ethylenediamine enclathrates 91.6% 3-methylpyridine due to preferential π-π stacking and cavity size matching .

- Optimization : Varying solvent polarity and crystallization temperature refines selectivity. Single-crystal XRD and NMR analyze host-guest ratios .

Q. How does solvent choice impact the ligand’s efficiency in noble metal ion extraction?

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance Pd²⁺ extraction (90% efficiency) by stabilizing the ligand-metal complex. In contrast, aqueous-organic biphasic systems (e.g., chloroform/water) require pH adjustment to minimize ligand protonation .

- Quantification : Atomic absorption spectroscopy (AAS) or ICP-MS measures residual metal concentrations post-extraction .

Q. What spectroscopic techniques are most effective for analyzing metal-ligand charge transfer (MLCT) in complexes of this ligand?

- Techniques :

- UV-Vis Spectroscopy : Identifies MLCT bands (e.g., Cu²⁺ complexes show λmax ~450 nm) .

- Electron Paramagnetic Resonance (EPR) : Detects paramagnetic species (e.g., Cu²⁺, Co²⁺) and spin states .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of coordinated metals .

Data Contradictions and Resolution

Q. Discrepancies in reported extraction efficiencies for Au³⁺: How to address variability?

- Possible Causes : Differences in ligand:metal molar ratios, solvent systems, or competing ions (e.g., Cl⁻ in HCl media).

- Resolution : Standardize conditions (e.g., 1:3 ligand:Au³⁺ in 0.1 M HNO₃) and use masking agents (e.g., EDTA) to suppress interference .

Q. Conflicting data on thermal stability of metal complexes: What factors contribute?

- Variables : Decomposition pathways depend on metal-ligand bond strength. For example, Cu²⁺ complexes degrade above 300°C, while Zn²⁺ derivatives are stable up to 400°C .

- Validation : Thermogravimetric analysis (TGA) under N₂ or air clarifies stability thresholds .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。